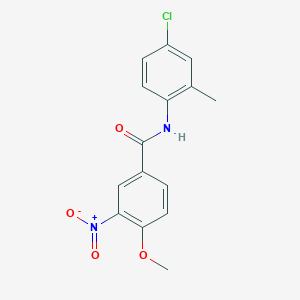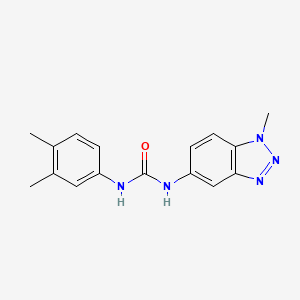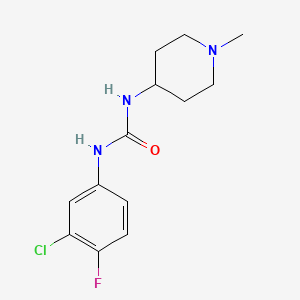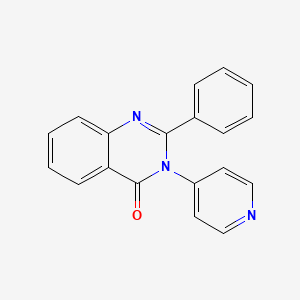
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide, commonly known as CMNB, is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied for its potential therapeutic applications in various fields.
作用机制
The mechanism of action of CMNB is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, CMNB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
CMNB has been shown to have various biochemical and physiological effects, depending on the specific system being studied. For example, in cancer cells, CMNB has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, CMNB has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. Additionally, in immunology, CMNB has been shown to modulate the immune system, leading to improved immune responses against tumors and infections.
实验室实验的优点和局限性
One advantage of using CMNB in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CMNB is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using CMNB in lab experiments is its high cost, which may limit its use in certain research settings.
未来方向
There are several potential future directions for research on CMNB. One area of interest is the development of more efficient synthesis methods, which could lead to lower costs and greater accessibility for researchers. Additionally, further studies are needed to fully understand the mechanisms of action of CMNB and its potential therapeutic applications in various fields. Furthermore, studies are needed to investigate the safety and toxicity of CMNB, particularly in preclinical and clinical settings. Overall, the potential applications of CMNB in various fields make it an exciting area of research for the future.
合成方法
The synthesis of CMNB involves the reaction of 4-chloro-2-methylaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization, yielding pure CMNB.
科学研究应用
CMNB has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. It has been shown to exhibit anti-tumor activity in certain cancer cell lines and has been studied for its potential use in chemotherapy. Additionally, CMNB has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, CMNB has been shown to modulate the immune system and has been studied for its potential use in immunotherapy.
属性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-7-11(16)4-5-12(9)17-15(19)10-3-6-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXLQILOQDHFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)

![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)

methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-phenoxyacetamide](/img/structure/B5750151.png)